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Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

Cat. No.: B065803 Get Quote

The morpholine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its

ability to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug

candidates.[1][2] When appended to an aniline core, it forms the morpholinoaniline scaffold, a

structure that has proven to be a cornerstone in the development of a diverse array of

therapeutic agents. From potent antibiotics to targeted cancer therapies, the unique electronic

and steric properties of morpholinoanilines allow them to serve as versatile building blocks and

key pharmacophores.

This guide provides a comprehensive overview of 3-Morpholin-4-ylaniline and its analogs,

intended for researchers and drug development professionals. We will delve into the core

synthetic strategies, explore the vast medicinal chemistry landscape, and provide detailed

protocols and mechanistic insights to empower the rational design of next-generation

therapeutics based on this privileged scaffold.

PART 1: Synthesis of the Morpholinoaniline Core
The construction of the morpholinoaniline scaffold predominantly relies on two robust and well-

established synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and the

reduction of a nitro aromatic group. The specific sequence and starting materials can be

adapted based on the desired substitution pattern.
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The most common strategies begin with commercially available substituted nitrobenzene

derivatives. The electron-withdrawing nature of the nitro group is critical as it activates the

aromatic ring, making it susceptible to nucleophilic attack by morpholine.

Pathway A: SNAr followed by Nitro Reduction

This is a widely employed and highly efficient route, particularly for analogs containing

activating groups (e.g., halogens) ortho or para to the nitro group. A prime example is the

synthesis of 3-Fluoro-4-morpholinoaniline, a key intermediate for the antibiotic Linezolid.[3][4]

Step 1: Nucleophilic Aromatic Substitution (SNAr): 3,4-Difluoronitrobenzene is treated with

morpholine. The fluorine atom at the C-4 position (para to the nitro group) is more activated

and is selectively displaced by the secondary amine of morpholine.[5][6] This reaction is

typically performed in a suitable solvent like acetonitrile or under neat conditions at elevated

temperatures.[3]

Step 2: Nitro Group Reduction: The resulting 4-(2-fluoro-4-nitrophenyl)morpholine

intermediate is then reduced to the corresponding aniline. This transformation is crucial and

can be achieved using several methods, the choice of which depends on scale, cost, and

functional group tolerance.[5]

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel

under a hydrogen atmosphere is a clean and efficient method, often providing high yields.

[5][6]

Metal-Acid Reduction: A classic and cost-effective method involves using iron powder (Fe)

in the presence of an acid or a salt like ammonium chloride (NH₄Cl) in a protic solvent

mixture (e.g., methanol/water).[3][5]
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Caption: General workflow for the synthesis of 3-Fluoro-4-morpholinoaniline.

Pathway B: Aniline Formation followed by Morpholine Introduction

An alternative, though less common, pathway involves forming the aniline first. This route can

be advantageous if the starting materials are more readily available or if protecting groups are

required.

Step 1: Reduction: An o-fluoronitrobenzene is first reduced to o-fluoroaniline.[5][6]

Step 2: Morpholine Introduction: The o-fluoroaniline is reacted with a disubstituted ethyl ether

in the presence of a de-acidifying agent (e.g., potassium carbonate) to form o-fluoro-

morpholinyl benzene.[5][6]

Step 3: Nitration: The o-fluoro-morpholinyl benzene undergoes nitration to introduce a nitro

group, yielding 3-fluoro-4-morpholinyl nitrobenzene.[5][6]
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Step 4: Final Reduction: The nitro group is then reduced to afford the final 3-fluoro-4-

morpholinyl aniline.[5][6]

Detailed Experimental Protocol: Synthesis of 3-Fluoro-4-
morpholinoaniline[3]
This protocol is a representative example of the SNAr and reduction sequence.

Step A: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

To a solution of 3,4-difluoronitrobenzene (1 eq.) in acetonitrile (10 mL/mmol), add morpholine

(1.2 eq.) and potassium carbonate (2 eq.).

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product.

Purify the crude material by column chromatography (silica gel, hexane:ethyl acetate

gradient) to obtain pure 4-(2-fluoro-4-nitrophenyl)morpholine.

Step B: Synthesis of 3-Fluoro-4-morpholinoaniline

To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq.) in a mixture of methanol

and water (e.g., 4:1 v/v), add ammonium chloride (4 eq.) and iron powder (5 eq.).

Heat the reaction mixture to 70-80°C and stir vigorously for 2-3 hours until the reaction is

complete (monitored by TLC).

Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad

with methanol.

Concentrate the filtrate under reduced pressure to remove the methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b601338
https://patents.google.com/patent/CN101659645A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL/mmol).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-

fluoro-4-morpholinoaniline, which can be further purified by recrystallization if necessary.

PART 2: Medicinal Chemistry Applications and
Structure-Activity Relationships (SAR)
The 3-morpholinoaniline scaffold is a key constituent in numerous pharmacologically active

molecules. The aniline nitrogen provides a crucial vector for further chemical modification, while

the morpholine ring often engages in key hydrogen bonding interactions and enhances drug-

like properties.

Antibacterial Agents: The Linezolid Story
The most prominent application of a 3-morpholinoaniline analog is in the synthesis of Linezolid,

an oxazolidinone-class antibiotic.[4][7] 3-Fluoro-4-morpholinoaniline is a critical intermediate in

its industrial production.[3][4] Linezolid is effective against serious Gram-positive bacterial

infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and

vancomycin-resistant enterococci (VRE).[4][7] The morpholine moiety is integral to its

mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis.

Anticancer Agents: Targeting Kinase Signaling
A major area of development for morpholinoaniline analogs is in oncology, particularly as

kinase inhibitors.[8] The aniline portion of the scaffold often serves as a "hinge-binder," forming

hydrogen bonds with the backbone of the kinase ATP-binding site, a common feature of many

Type I and Type II kinase inhibitors.

PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) / Akt / mammalian Target of

Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in

human cancers, promoting cell proliferation, survival, and growth. Several potent inhibitors of

this pathway incorporate the morpholine moiety. The morpholine oxygen atom is known to form

a crucial hydrogen bond with the hinge region backbone NH of Valine residues (e.g., Val851 in

PI3Kα) in the kinase domain.[9]
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LY294002: A foundational research tool, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

(LY294002), is a specific inhibitor of PI3K.[10] While not a direct aniline analog, its structure

highlights the importance of the morpholine group for PI3K inhibition.

GDC-0941 (Pictilisib) & GDC-0980 (Apitolisib): These clinical-stage molecules feature a

morpholino-substituted pyrimidine or triazine core.[9] The development of analogs often

involves replacing the pyrimidine/triazine with other heterocycles while retaining the

morpholinoaniline fragment to optimize potency and selectivity.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and point of inhibition.
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EGFR/HER2 Inhibitors: The epidermal growth factor receptor (EGFR) and human epidermal

growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine

kinases. Their overactivity is a hallmark of many cancers. 4-Anilinoquinazolines and 4-

anilinopyrimidines are well-established classes of EGFR/HER2 inhibitors.[11][12][13]

Introducing a morpholine group, often at the 6- or 7-position of the quinazoline ring via an ether

or alkylamino linker, is a common strategy to enhance solubility and modulate activity.[11]

Gefitinib & Erlotinib Analogs: Research has shown that modifying these established EGFR

inhibitors with morpholino-containing side chains can improve pharmacokinetic properties

and maintain high potency.

Neratinib: This approved drug for breast cancer features a 4-anilinoquinoline core,

demonstrating the power of this scaffold.[8] Further derivatization with morpholine-containing

groups is an active area of research to develop next-generation irreversible inhibitors.

Table 1: Representative Morpholinoaniline Analogs as Kinase Inhibitors
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Compound
Class

Target
Kinase(s)

Key Structural
Features

Representative
Activity

Reference

Thienopyrimidine

s
PI3K/mTOR

2-hydrazinyl-4-

morpholinothieno

[3,2-d]pyrimidine

IC₅₀ in low µM

range against

cancer cell lines

[2]

Anilinoquinolines EGFR, HER2

4-

anilinoquinoline

core with

morpholino

substitution

IC₅₀ in nM range [8][11][13]

Anilinopyrimidine

s

Class III RTKs

(PDGFR, c-Kit)

N-phenyl-N'-[4-

(pyrimidin-4-

ylamino)phenyl]u

rea

Selective nM

inhibition
[12]

Dimorpholino-

triazines
pan-PI3K, mTOR

4,6-

dimorpholino-

1,3,5-triazine

core

Potent, brain-

penetrant (e.g.,

PQR309)

[9]

Other Therapeutic Areas
The versatility of the morpholinoaniline scaffold extends beyond antibacterial and anticancer

applications.

Anticoagulants: Rivaroxaban (Xarelto), a direct Factor Xa inhibitor, contains a morpholinone

ring derived from a morpholinoaniline precursor, highlighting the utility of this core in

cardiovascular drug discovery.[14]

CNS Agents: Morpholine derivatives have been explored for various central nervous system

targets, including muscarinic receptors for conditions like Alzheimer's disease and as

appetite suppressants.[1][15] The aniline moiety provides a handle to tune properties like

blood-brain barrier penetration.

PART 3: Conclusion and Future Directions
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The 3-Morpholin-4-ylaniline scaffold and its analogs represent a privileged and highly

versatile platform in modern drug discovery. The synthetic accessibility, combined with the

favorable physicochemical properties imparted by the morpholine ring, has led to successful

drugs and a rich pipeline of clinical candidates.

Future research will likely focus on:

Developing Novel Analogs: Creating libraries of morpholinoanilines with diverse substitutions

to screen against new biological targets.

Improving Selectivity: Fine-tuning the scaffold to achieve higher selectivity for specific kinase

isoforms or bacterial targets to minimize off-target effects.

Application in PROTACs and Molecular Glues: Using the morpholinoaniline core as a

building block in targeted protein degradation technologies, where its vector-like properties

can be leveraged to link to E3 ligase binders.

This guide has provided a foundational understanding of the synthesis, properties, and

applications of this remarkable chemical entity. The continued exploration of its chemical space

promises to yield the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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